molecular formula C15H10Cl2N2O B8602463 3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 5358-44-1

3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Cat. No. B8602463
CAS RN: 5358-44-1
M. Wt: 305.2 g/mol
InChI Key: NOXIPAREWUQUGI-UHFFFAOYSA-N
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Description

3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a useful research compound. Its molecular formula is C15H10Cl2N2O and its molecular weight is 305.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5358-44-1

Product Name

3,7-Dichloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Molecular Formula

C15H10Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

3,7-dichloro-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C15H10Cl2N2O/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)19-14(17)15(20)18-12/h1-8,14H,(H,18,20)

InChI Key

NOXIPAREWUQUGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=C1Nc2ccc(Cl)cc2C(c2ccccc2)=NC1O
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Synthesis routes and methods II

Procedure details

Oxazepam (1.0 g) was added in portions to 1.0 ml of freshly distilled thionyl chloride that contained ~50μl of DMF with stirring under N2 atmosphere at ice-bath temperature. As soon as the oxazepam was added to the thionyl chloride, the color turned bright yellow and remained unchanged. After complete addition, the heterogeneous reaction mixture was stirred at 0° for 1 hour and then left in the cold room at ~4° for 24 hours. Excess thionyl chloride was removed on a rotary evaporator. The resulting bright yellow solid was thoroughly mixed with a small amount of anhydrous benzene and then benzene was removed on a rotary evaporator, this was repeated several times to remove thionyl chloride. The residue was then triturated with 3 ml of anhydrous benzene and filtered with suction. The product was dried under vacuum to give 1.1 g of bright yellow solid, m.p. 139°-140° C. decomposition (lit. m.p. 151°-153° dec. and 120°-122° C.).
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Oxazepam
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